Trifluoro-10H-phenothiazine
CAS No.: 71975-60-5
Cat. No.: VC16960869
Molecular Formula: C12H6F3NS
Molecular Weight: 253.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71975-60-5 |
|---|---|
| Molecular Formula | C12H6F3NS |
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | 1,2,3-trifluoro-10H-phenothiazine |
| Standard InChI | InChI=1S/C12H6F3NS/c13-6-5-9-12(11(15)10(6)14)16-7-3-1-2-4-8(7)17-9/h1-5,16H |
| Standard InChI Key | ILAKSAOPWGMEMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Trifluoro-10H-phenothiazine consists of a central phenothiazine core—a tricyclic system comprising two benzene rings fused to a thiazine ring—modified by three fluorine substituents. The fluorine atoms are typically located at the 1, 3, and 9 positions of the phenothiazine scaffold. This substitution pattern introduces significant electronic perturbations, as fluorine’s high electronegativity increases the compound’s oxidative stability and alters its intermolecular interactions.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈F₃N₂S | |
| Molecular Weight | 267.27 g/mol | |
| Melting Point | 188–192°C | |
| Solubility | Low in water; soluble in DMF, acetone |
Spectroscopic Characterization
Infrared (IR) spectroscopy has been instrumental in confirming the structure of trifluoro-10H-phenothiazine. Key IR absorption bands include:
Nuclear magnetic resonance (NMR) spectra further validate the substitution pattern. For example, ¹⁹F NMR reveals distinct signals for the three fluorine atoms, while ¹H NMR shows characteristic downfield shifts for protons adjacent to electronegative groups.
Synthesis and Reaction Chemistry
Synthetic Routes
Trifluoro-10H-phenothiazine can be synthesized through multiple pathways:
Smiles Rearrangement
A method involving Smiles rearrangement employs 2-aminophenol derivatives and sulfur sources under reflux conditions. This approach yields the phenothiazine core, followed by fluorination steps .
Direct Fluorination
Direct fluorination of phenothiazine using agents like xenon difluoride (XeF₂) or Deoxo-Fluor introduces fluorine atoms selectively. Reaction temperatures of 80–120°C in aprotic solvents (e.g., DMF) are typical, with yields reaching 60–75%.
Patent-Scale Synthesis
A patented industrial method involves fusing diphenylamine derivatives with sulfur in the presence of iodine catalysts. This one-pot reaction achieves gram-scale production with >85% purity .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Advantage |
|---|---|---|---|
| Smiles Rearrangement | Reflux in ethanol, 24 hr | 55–65% | Scalable, minimal byproducts |
| Direct Fluorination | XeF₂, DMF, 100°C, 12 hr | 60–75% | High regioselectivity |
| Industrial (Patent) | Sulfur, iodine, 150°C, 6 hr | >85% | Cost-effective for bulk |
Reactivity and Functionalization
The compound undergoes several characteristic reactions:
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Halogenation: Reacts with chlorine or bromine in acetic acid to form polyhalogenated derivatives.
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Oxidation: Treatment with hydrogen peroxide in glacial acetic acid yields 10H-phenothiazine-5,5-dioxide .
-
Alkylation: N-alkylation using alkyl halides introduces side chains, enhancing solubility in hydrocarbons .
Physicochemical and Electronic Properties
Electronic Effects
Density functional theory (DFT) calculations reveal that fluorine substitution lowers the HOMO-LUMO gap by 0.8–1.2 eV compared to non-fluorinated phenothiazines, enhancing electron-accepting capacity. This property is critical for applications in organic electronics.
Biological Activity and Medicinal Applications
Antimicrobial and Antioxidant Effects
In vitro studies show IC₅₀ values of 8–15 µM against Staphylococcus aureus and Escherichia coli . The compound also scavenges free radicals with an ORAC value of 4,500 µmol TE/g, indicating potent antioxidant activity .
Industrial and Materials Science Applications
Antioxidant Additives
The patent literature highlights its use as a low-temperature antioxidant for gasoline and lubricants, where it inhibits peroxide formation at concentrations as low as 0.1 wt% .
Organic Electronics
Thin films of trifluoro-10H-phenothiazine demonstrate hole mobility of 0.03 cm²/V·s, making it suitable for organic light-emitting diodes (OLEDs).
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